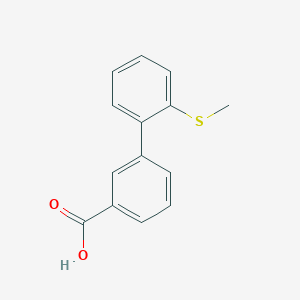

2'-(Methylthio)biphenyl-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-methylsulfanylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c1-17-13-8-3-2-7-12(13)10-5-4-6-11(9-10)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFFLHNQRDYNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301236067 | |

| Record name | 2′-(Methylthio)[1,1′-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168618-43-7 | |

| Record name | 2′-(Methylthio)[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168618-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-(Methylthio)[1,1′-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Complex Reaction Pathways for 2 Methylthio Biphenyl 3 Carboxylic Acid and Its Structural Congeners

Strategic Approaches to the Biphenyl (B1667301) Carboxylic Acid Core Synthesis

The formation of the carbon-carbon bond between the two phenyl rings is a critical step in the synthesis of biphenyl carboxylic acids. Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic strategies, offering high efficiency and broad functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds. libretexts.orglibretexts.org This reaction typically involves the coupling of an aryl boronic acid with an aryl halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com For the synthesis of biphenyl carboxylic acids, this can involve coupling a suitably substituted bromobenzoic acid with an aryl boronic acid. researchgate.netresearchgate.net

Key features of the Suzuki-Miyaura coupling include:

Mild Reaction Conditions: The reaction is often carried out under relatively mild conditions, which helps to preserve sensitive functional groups. researchgate.netsigmaaldrich.com

High Yields: High product yields are frequently achieved, making it an efficient process. researchgate.netresearchgate.net

Commercial Availability of Reagents: A wide variety of aryl boronic acids and aryl halides are commercially available, facilitating access to diverse biphenyl structures. libretexts.org

Catalyst Systems: The choice of palladium precursor, ligand, and base is crucial for the success of the coupling. libretexts.orgsigmaaldrich.com Common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂ with various phosphine (B1218219) ligands. libretexts.orgyoutube.com The reactivity of the aryl halide follows the general trend I > Br > OTf > Cl > F. libretexts.org

A general representation of the Suzuki-Miyaura coupling for the synthesis of a biphenyl carboxylic acid is shown below:

Scheme 1: General Suzuki-Miyaura coupling for biphenyl carboxylic acid synthesis.

Research has demonstrated the successful synthesis of various substituted biphenyl carboxylic acids using this methodology. For instance, a water-soluble fullerene-supported PdCl₂ nanocatalyst has been used for the Suzuki-Miyaura coupling of bromobenzoic acids with aryl boronic acids, achieving yields of over 90% at room temperature. researchgate.netresearchgate.net Another study reported the use of a palladium acetate (B1210297) catalyst with a specific phosphine ligand for the coupling of chloroaniline with a fluorinated phenylboronic acid to produce an aminobiphenyl derivative. chemrxiv.org

Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Carboxylic Acid Synthesis

| Aryl Halide | Aryl Boronic Acid | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Bromobenzoic acid | 2-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | >90 | researchgate.netresearchgate.net |

| 4-Chloroaniline | Fluorinated phenylboronic acid | Pd(OAc)₂ / Ligand | Not specified | chemrxiv.org |

Alternative Transition Metal-Catalyzed Coupling Strategies for Biaryl Linkages

While palladium catalysis is dominant, other transition metals have been explored for the formation of biaryl linkages. These alternatives can offer different reactivity profiles and may be more cost-effective.

Nickel-Catalyzed Coupling: Nickel catalysts are gaining attention as a more abundant and economical alternative to palladium for cross-coupling reactions. acs.orgnumberanalytics.com Nickel-catalyzed cross-electrophile coupling reactions, for instance, provide a compelling alternative to traditional Suzuki-Miyaura couplings. acs.orgchemrxiv.org These reactions often involve the coupling of two electrophilic partners. acs.org A newly discovered mechanism for Ni-catalyzed biaryl coupling involves a reductively induced transmetalation, where the reduction of a Ni(II) species initiates the aryl transfer. acs.orgchemrxiv.org

Iron-Catalyzed Coupling: Iron, being an abundant and environmentally benign metal, is an attractive candidate for catalysis. acs.org Iron-catalyzed cross-coupling reactions have been developed for the synthesis of unsymmetrical biaryls from aryl magnesium bromides and aryl chlorides, effectively suppressing the common issue of homocoupling. acs.org

Other Coupling Reactions: Other named cross-coupling reactions like Stille (using organotin reagents), Negishi (using organozinc reagents), and Hiyama (using organosilicon reagents) also provide viable routes to biaryl compounds. numberanalytics.comrsc.org The Negishi coupling, for example, has been used to synthesize unsymmetrical biaryls using nickel or palladium catalysts. rsc.org

Direct Arylation Methods

Direct arylation, which involves the formation of a C-C bond through the activation of a C-H bond, represents a more atom-economical approach to biaryl synthesis by avoiding the pre-functionalization of one of the aryl partners. acs.orgresearchgate.netnih.gov

Significant progress has been made in palladium-catalyzed direct arylation of arenes with aryl halides. acs.orgresearchgate.netscience.gov These methods can be applied to both intramolecular and intermolecular reactions. researchgate.net The development of robust catalyst systems, often employing diimine or N-heterocyclic carbene (NHC) ligands, has been crucial for achieving high efficiency and broad substrate scope. acs.orgresearchgate.net In some cases, direct arylation can be achieved under transition-metal-free conditions, for example, using a base like Cs₂CO₃ in DMSO to promote the coupling of arenes with electron-deficient aryl halides. nih.gov

Selective Introduction and Modification of the Methylthio Moiety

The introduction of the methylthio group can be achieved either by incorporating it into one of the coupling partners before the biaryl bond formation or by adding it to the pre-formed biphenyl scaffold.

Pre-functionalization Strategies for Thioether Integration

This approach involves synthesizing one of the coupling partners, typically the aryl halide or aryl boronic acid, with the methylthio group already in place. For the synthesis of 2'-(methylthio)biphenyl-3-carboxylic acid via a Suzuki-Miyaura coupling, this would entail using either 3-bromo- (B131339) or 3-iodobenzoic acid and 2-(methylthio)phenylboronic acid, or alternatively, 3-boronobenzoic acid and 1-bromo-2-(methylthio)benzene. The synthesis of these pre-functionalized starting materials is a key consideration in this strategy.

Post-Coupling Thioetherification and Sulfide Derivatization

Methods for the formation of C-S bonds have been developed, including iron-catalyzed cross-coupling of aryl halides with thiols. morningstar.edu.in Another innovative approach involves the decarbonylative thioetherification of carboxylic acids. nih.gov This method circumvents the use of aryl halides and allows for the direct conversion of a carboxylic acid group to a thioether, offering a novel disconnection strategy. nih.gov

Post-chromatographic derivatization techniques coupled with mass spectrometry can be employed for the identification and characterization of sulfur-containing compounds in complex mixtures, which can be a valuable tool in the analysis of reaction products from these synthetic routes. mdpi.comresearchgate.net

Functional Group Transformations and Interconversions Involving the Carboxylic Acid Group

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, serving as a precursor for numerous other functionalities. Standard transformations can be readily applied to this compound to generate a library of related compounds.

Esterification and Amidation Pathways

Esterification Pathways

The conversion of this compound to its corresponding esters can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a fundamental approach. masterorganicchemistry.com This equilibrium-driven reaction typically uses an excess of the alcohol as the solvent and a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

For more sensitive substrates or when milder conditions are required, coupling agents are frequently employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, facilitating attack by an alcohol. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol to form the ester. masterorganicchemistry.com A specialized method involves the use of dimethyl sulfoxide (B87167) (DMSO) in a Pummerer-type rearrangement to form methylthiomethyl (MTM) esters, a protocol that is particularly relevant given the existing methylthio moiety in the target molecule. researchgate.netrsc.orgresearchgate.net

Amidation Pathways

Similar to esterification, the synthesis of amides from this compound involves the reaction with ammonia (B1221849) or a primary or secondary amine. The direct reaction requires high temperatures to drive off water and is often inefficient, sometimes leading to pyrolysis. masterorganicchemistry.com Therefore, the use of coupling agents is standard practice. libretexts.org DCC and other carbodiimides are common, as are various boron-based nih.gov and silicon-based reagents nih.gov that promote amide bond formation under mild conditions. The most common laboratory-scale method involves the initial conversion of the carboxylic acid to an acyl chloride, which subsequently reacts cleanly with the desired amine. masterorganicchemistry.com This two-step process is highly effective for a wide range of amines. masterorganicchemistry.com

Table 1: Common Reagents for Esterification and Amidation of Carboxylic Acids

| Transformation | Method | Common Reagents | Typical Conditions |

|---|---|---|---|

| Esterification | Fischer Esterification | Alcohol (as solvent/reagent), H₂SO₄ or TsOH (cat.) | Reflux |

Reduction and Oxidation Reactions of the Carboxylic Acid Functionality

Reduction Reactions

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally unreactive with carboxylic acids. youtube.com Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, converting the carboxylic acid to the corresponding primary alcohol, (2'-(methylthio)-[1,1'-biphenyl]-3-yl)methanol, after an aqueous workup. youtube.com Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), is another powerful reagent that chemoselectively reduces carboxylic acids to alcohols. youtube.com More exhaustive reduction methods, capable of converting the carboxylic acid directly to a methyl group (e.g., to form 3-methyl-2'-(methylthio)-1,1'-biphenyl), have been developed using catalytic systems such as boronic acids with ammonia borane as the hydrogen donor. researchgate.net

Oxidation Reactions

While the carboxylic acid functional group is already in a high oxidation state, the methylthio group (-SMe) on the adjacent phenyl ring is susceptible to oxidation. This represents a significant pathway for creating structural analogues. Mild oxidizing agents can convert the thioether into a sulfoxide, and stronger conditions can lead to the corresponding sulfone. Research on related biphenyl thioethers has shown that reagents like periodic acid (H₅IO₆) can achieve selective oxidation to the sulfoxide. mdpi.com This transformation yields 2'-(methylsulfinyl)biphenyl-3-carboxylic acid. Further oxidation to the sulfone, 2'-(methylsulfonyl)biphenyl-3-carboxylic acid, can be achieved with stronger oxidants or more forcing conditions. The oxidation state of the sulfur atom can significantly influence the molecule's steric and electronic properties, as well as its metabolic stability in biological systems. nih.gov

Table 2: Selected Redox Reactions for this compound

| Functional Group | Transformation | Product Functional Group | Common Reagents |

|---|---|---|---|

| Carboxylic Acid | Reduction | Primary Alcohol | LiAlH₄; BH₃·THF |

| Carboxylic Acid | Exhaustive Reduction | Methyl Group | Boronic Acid (cat.), NH₃BH₃ researchgate.net |

| Methylthio | Oxidation | Sulfoxide | H₅IO₆ mdpi.com; m-CPBA (1 equiv.) |

| Methylthio | Oxidation | Sulfone | m-CPBA (>2 equiv.); H₂O₂ |

Derivatization Strategies for Tailored Research Applications and Structural Diversity

Derivatization of the core structure of this compound is essential for developing tools for research, such as probes for analytical purposes or analogues for studying reaction mechanisms.

Selective Derivatization for Spectroscopic Probes

The functional groups of this compound provide handles for the attachment of spectroscopic reporters. For instance, the carboxylic acid can be converted into an amide by coupling it with a fluorescently-labeled amine, creating a probe for fluorescence spectroscopy.

Furthermore, derivatization can be used for chiroptical analysis. Research has demonstrated that converting chiral carboxylic acids into biphenylamides allows for the assignment of absolute configuration based on optical rotation measurements ([α]D). researchgate.net This makes the carboxylic acid group a key site for creating probes to study the molecule's stereochemistry. The sulfur atom of the methylthio group also offers a site for modification. For example, the oxidation-cyclisation of biphenyl thioethers to dibenzothiophenium salts has been utilized as a strategy for developing PET tracers, where the salt acts as a leaving group for radiofluorination. mdpi.comresearchgate.net This highlights the potential of the sulfur-containing ring as a modifiable unit for advanced imaging probes.

Synthesis of Chemically Modified Analogues for Mechanistic Studies

To investigate structure-activity or structure-property relationships, chemically modified analogues of this compound can be synthesized. These studies often involve systematic modification of the compound's structure to probe the role of each component.

Key strategies include:

Modification of Ring Substituents: The biphenyl rings can be further substituted to probe electronic and steric effects. For example, introducing electron-donating or electron-withdrawing groups can modulate the pKa of the carboxylic acid or the nucleophilicity of the thioether.

Synthesis of Congeners: A library of compounds can be created by replacing the methylthio group with other alkylthio or arylthio groups via synthetic routes like Suzuki coupling, which is a standard method for constructing biphenyls. ajgreenchem.com

These analogues are invaluable in fields like medicinal chemistry, where they are used to optimize lead compounds, and in materials science for tuning the properties of molecular components. google.com

Enantioselective Synthesis and Chiral Resolution Techniques (if applicable)

Biphenyls that are substituted at the ortho positions can exhibit a form of axial chirality known as atropisomerism. cutm.ac.in This phenomenon arises from hindered rotation around the single bond connecting the two phenyl rings, which can lead to stable, non-superimposable enantiomers if the substituents are sufficiently bulky. pharmaguideline.comwikipedia.orgyoutube.com For this compound, the presence of the 2'-methylthio group creates the potential for such restricted rotation, making the molecule a candidate for being chiral and resolvable into its constituent atropisomers.

If the rotational barrier is high enough to allow for the isolation of stable enantiomers, several methods can be applied for their separation or selective synthesis.

Chiral Resolution by Diastereomer Formation: This is the most common method for separating the enantiomers of a chiral carboxylic acid.

Diastereomeric Salt Formation: The racemic carboxylic acid is reacted with a chiral base, such as a naturally occurring alkaloid or a synthetic chiral amine like (+)-dehydroabietylamine. google.com This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can often be separated by fractional crystallization.

Diastereomeric Ester Formation: The racemic acid is esterified with a chiral alcohol, such as L-menthol. nih.gov This creates a mixture of diastereomeric esters that can typically be separated using chromatography, such as high-performance liquid chromatography (HPLC) on a standard silica (B1680970) gel or a chiral stationary phase. nih.gov Once separated, the pure diastereomers are hydrolyzed to yield the individual enantiomers of the carboxylic acid. nih.gov

Analysis with Chiral Solvating Agents: For analytical purposes, chiral solvating agents (CSAs) can be used to determine the enantiomeric excess of a sample. In NMR spectroscopy, adding a CSA can induce separate signals for each enantiomer, allowing for their quantification. nih.gov

Table 3: Techniques for Chiral Separation and Analysis of Carboxylic Acids

| Method | Principle | Example Reagent/Technique | Outcome |

|---|---|---|---|

| Chiral Resolution | Formation and separation of diastereomeric salts. | (+)-Dehydroabietylamine google.com | Isolation of pure enantiomers via crystallization and subsequent acidification. |

| Formation and separation of diastereomeric esters. | L-(-)-Menthol nih.gov | Isolation of pure enantiomers via chromatography and subsequent hydrolysis. | |

| Enantiomeric Analysis | Formation of transient diastereomeric complexes in solution. | BINOL-based amino alcohols (as CSAs) nih.gov | Quantification of enantiomeric ratio by ¹H NMR spectroscopy. |

Exploration of Sustainable and Green Chemistry Methodologies in Synthesis

The growing emphasis on environmental stewardship within the chemical industry has spurred significant research into sustainable and green methodologies for the synthesis of complex molecules, including biphenyl carboxylic acid derivatives. researchgate.netnumberanalytics.com Traditional synthetic routes often rely on harsh reaction conditions, stoichiometric reagents, and volatile organic solvents, leading to considerable waste and environmental impact. rsc.orgtandfonline.com In contrast, green chemistry principles advocate for the use of renewable feedstocks, atom-economical reactions, safer solvents, and energy-efficient processes. researchgate.nettandfonline.com For the synthesis of this compound and its structural congeners, the focus has shifted towards developing catalytic systems that operate under milder conditions and in environmentally benign media, primarily through advanced cross-coupling and activation strategies. researchgate.netresearchgate.net

One of the most powerful and widely adopted methods for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. researchgate.netlookchem.comajgreenchem.com Green advancements in this area have concentrated on minimizing the reliance on traditional organic solvents and improving the lifecycle of the palladium catalysts. A significant breakthrough has been the development of water-soluble catalysts and the use of aqueous solvent systems. tandfonline.comresearchgate.net For instance, a highly efficient synthesis of various biphenyl carboxylic acids has been achieved using a water-soluble fullerene-supported PdCl₂ nanocatalyst. researchgate.net This method allows the reaction to proceed at room temperature in water, achieving high yields with a very low catalyst loading (0.05 mol%). researchgate.net The catalyst can also be recycled multiple times without a significant drop in activity, addressing both economic and environmental concerns. researchgate.net Similarly, using palladium on carbon (Pd/C) in an aqueous methanol (B129727) mixture has been shown to produce a biphenyl carboxylic acid derivative on a multikilogram scale with improved yield and low levels of palladium contamination in the final product (<6 ppm). acs.org

The choice of solvent and base is critical for the sustainability of the process. The use of water, ethanol, and polyethylene (B3416737) glycol (PEG) as reaction media is increasingly favored over traditional solvents like toluene (B28343) or tetrahydrofuran (THF). researchgate.nettandfonline.com Research has demonstrated successful Suzuki-Miyaura couplings in neat water at room temperature, catalyzed by specific palladium complexes, which simplifies product isolation and reduces organic waste. researchgate.net

Table 1: Green Suzuki-Miyaura Coupling Conditions for Biphenyl Carboxylic Acid Synthesis

| Catalyst | Starting Materials | Solvent | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Fullerene-supported PdCl₂ nanocatalyst | 4-Bromobenzoic acid, Phenylboronic acid | Water | K₂CO₃ | Room Temp. | >90% | researchgate.netlookchem.com |

| Pd/C | 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one, 4-Carboxyphenylboronic acid | Methanol/Water | - | - | Improved Yield | acs.org |

| Pd(PPh₃)₄ | 1-(4-bromophenyl) cyclopropane-1-carboxylic acid, Substituted boronic acids | 1,4-Dioxane/Water | K₂CO₃ | 80 °C | 78% (for unsubstituted boronic acid) | ajgreenchem.com |

Another major frontier in green synthesis is the direct C-H bond activation, which offers a more atom-economical pathway to biphenyls by avoiding the pre-functionalization of starting materials (e.g., conversion to halides or boronic acids). researchgate.netrsc.orgrsc.org This approach reduces the number of synthetic steps and minimizes waste. numberanalytics.com Research has shown that the direct C-H bond activation of benzene (B151609) can yield biphenyl over a palladium catalyst supported on graphene oxide at a relatively mild temperature of 80 °C. rsc.org

Furthermore, metal-free catalytic strategies are emerging as a highly desirable green alternative, eliminating concerns about heavy metal contamination of products and the environment. rsc.org A novel metal-free strategy for coupling lignin-derived phenols to produce biphenyl dimers has been developed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a mediator under mild conditions. rsc.org While not directly applied to the target molecule, this approach highlights the potential for moving away from transition metal catalysts for the synthesis of biphenyl structures. The use of microwave assistance is another green technique that can significantly reduce reaction times and energy consumption. mdpi.com An eco-friendly synthesis of trazodone (B27368) analogues containing a biphenyl moiety was developed using microwave-assisted reductive alkylation, achieving high yields in just a few minutes. mdpi.com

The development of sustainable catalysts is a central theme. Magnetically recoverable nanocatalysts, such as palladium nanoparticles supported on humic acid-coated nanoferrites, offer an elegant solution to catalyst recycling. researchgate.net These catalysts show excellent activity in Suzuki-Miyaura reactions in water and can be easily separated from the reaction mixture using an external magnet for reuse over multiple cycles. researchgate.net Solvents derived from renewable biomass, such as γ-valerolactone (GVL) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), are also being explored as green alternatives for C-H activation reactions. researchgate.net

Table 2: C-H Activation and Other Green Methodologies for Biphenyl Synthesis

| Methodology | Catalyst/Mediator | Substrates | Solvent | Key Advantage | Reference |

|---|---|---|---|---|---|

| C-H Bond Activation | Palladium on Graphene Oxide | Benzene | Acetic Acid | Direct formation of biphenyl from benzene. | rsc.org |

| Metal-Free Radical Catalysis | DDQ-mediated | Guaiacol (as a lignin (B12514952) model) | - | Avoids transition metal catalysts. | rsc.org |

| Microwave-Assisted Synthesis | - | Various (for trazodone analogues) | Ethanol or Solvent-free | Reduced reaction time (4 minutes). | mdpi.com |

| C-H Arylation | Ruthenium | Various amides and aryl halides | PEG-2000 | Use of a recyclable, benign solvent. | researchgate.net |

Collectively, these advancements demonstrate a clear trajectory towards more sustainable synthetic routes for this compound and its analogues. By focusing on water-based reactions, recyclable catalysts, and atom-economical C-H activation, chemists are actively reducing the environmental footprint associated with the production of these valuable compounds.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques for 2 Methylthio Biphenyl 3 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like 2'-(Methylthio)biphenyl-3-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Correlation

Proton NMR spectroscopy would reveal the number of different types of protons and their respective electronic environments within the molecule. For this compound, one would expect to observe distinct signals for the aromatic protons on both phenyl rings, the methyl protons of the thioether group, and the acidic proton of the carboxylic acid.

Carboxylic Acid Proton (-COOH): This proton is typically highly deshielded and would appear as a broad singlet at a very downfield chemical shift, generally in the 10-13 ppm region, due to hydrogen bonding and the electron-withdrawing nature of the adjacent carbonyl group. libretexts.org

Aromatic Protons (Ar-H): The eight protons on the two benzene (B151609) rings would resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The specific substitution pattern would lead to a complex series of doublets, triplets, and multiplets, reflecting the coupling between adjacent protons. The protons on the carboxylic acid-bearing ring would be influenced by the electron-withdrawing carboxyl group, while those on the other ring would be affected by the electron-donating methylthio group.

Methyl Protons (-SCH₃): The three protons of the methyl group attached to the sulfur atom would appear as a sharp singlet, likely in the range of 2.0-2.5 ppm. libretexts.org

A detailed analysis of the coupling constants (J-values) and integration of these signals would allow for the precise assignment of each proton to its position on the biphenyl (B1667301) scaffold.

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is highly deshielded and would be expected to resonate in the range of 165-185 ppm. openstax.org

Aromatic Carbons (Ar-C): The twelve carbons of the biphenyl rings would generate signals in the typical aromatic region of approximately 110-150 ppm. The carbons directly bonded to the carboxyl group, the methylthio group, and the other ring (the ipso-carbons) would have distinct chemical shifts compared to the protonated aromatic carbons.

Methyl Carbon (-SCH₃): The carbon of the methyl group would appear at a significantly more upfield position, typically in the 15-25 ppm range.

Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to trace the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for each C-H unit in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the two phenyl rings and for confirming the positions of the carboxylic acid and methylthio substituents. For instance, correlations would be expected between the methyl protons and the carbon atom of the phenyl ring to which the sulfur is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the conformational preferences and the through-space arrangement of the molecule, particularly the relative orientation of the two biphenyl rings.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy and Characteristic Band Assignments

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For this compound, the key characteristic bands would be:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer. openstax.orgspectroscopyonline.com

C=O Stretch (Carbonyl): A strong, sharp absorption band between 1680 and 1710 cm⁻¹ would confirm the presence of the conjugated carboxylic acid's carbonyl group. spectroscopyonline.com

C-O Stretch (Carboxylic Acid): A medium to strong band would appear in the 1210-1320 cm⁻¹ region, corresponding to the C-O single bond stretching. spectroscopyonline.com

Aromatic C-H and C=C Stretches: Multiple sharp bands would be observed in the 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C ring stretching) regions.

O-H Bend: A broad band for the out-of-plane O-H bend is typically found around 900-960 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O show strong FTIR signals, non-polar or symmetric bonds often produce strong Raman signals.

Aromatic Ring Vibrations: The symmetric "breathing" modes of the phenyl rings, which are often weak in the FTIR spectrum, would be expected to show strong signals in the Raman spectrum.

C-S Stretch: The carbon-sulfur stretching vibration of the methylthio group would also be detectable, typically in the 600-800 cm⁻¹ range.

C=O Stretch: The carbonyl stretch is also observable in Raman spectroscopy, although it is typically less intense than in the FTIR spectrum. ias.ac.in

The combination of these advanced spectroscopic techniques would be required for a complete and unambiguous structural characterization of this compound. However, at present, the specific experimental data necessary for a detailed analysis is not available in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of a molecule. For this compound, with a chemical formula of C₁₄H₁₂O₂S, HRMS can confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated value.

Table 1: Theoretical Exact Mass of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂O₂S |

| Monoisotopic Mass | 244.05580 u |

| Ion Adducts (Predicted) | |

| [M+H]⁺ | 245.06308 u |

| [M+Na]⁺ | 267.04497 u |

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) reveals detailed structural information through controlled fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure, providing evidence for its functional groups and connectivity. For this compound, key fragmentation pathways would be expected to involve the carboxylic acid and methylthio groups. libretexts.orgyoutube.com Common fragmentation processes for carboxylic acids include the loss of a hydroxyl radical (•OH, 17 Da) and the loss of the entire carboxyl group (•COOH, 45 Da). libretexts.orgyoutube.com The cleavage of the methyl group from the sulfur atom (•CH₃, 15 Da) is also a probable fragmentation pathway.

Table 2: Plausible HRMS Fragmentation Analysis of this compound

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 245.06308 ([M+H]⁺) | Loss of water | 227.05248 | H₂O |

| 245.06308 ([M+H]⁺) | Loss of formic acid | 199.06238 | CH₂O₂ |

| 245.06308 ([M+H]⁺) | Loss of methyl radical | 230.03963 | CH₃• |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While spectroscopic methods provide valuable data on connectivity and functional groups, X-ray crystallography offers an unparalleled, definitive determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique is crucial for understanding stereochemistry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction for Absolute Structure and Bond Parameters

Should suitable single crystals of this compound be obtained, single crystal X-ray diffraction (SCXRD) analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would confirm the connectivity of the atoms and reveal the molecule's conformation, including the dihedral angle between the two phenyl rings, which is a key structural feature of biphenyl compounds.

Table 3: Hypothetical Bond Parameters for this compound from SCXRD

| Parameter | Expected Value Range |

|---|---|

| Bond Lengths (Å) | |

| C-S | 1.75 - 1.85 |

| S-CH₃ | 1.78 - 1.82 |

| C=O (carboxyl) | 1.20 - 1.25 |

| C-O (carboxyl) | 1.30 - 1.36 |

| C-C (aromatic) | 1.36 - 1.41 |

| C-C (inter-ring) | 1.47 - 1.51 |

| Bond Angles (°) | |

| C-S-C | 98 - 105 |

| O-C=O (carboxyl) | 120 - 125 |

| Torsion Angle (°) |

Note: These are generalized, expected values and not experimentally determined data for this specific compound.

Analysis of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Chalcogen Bonds

The crystal structure reveals how molecules interact with each other in the solid state. For this compound, several types of intermolecular interactions are anticipated. The most significant would be the hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often form strong dimeric synthons. Additionally, the aromatic biphenyl systems provide opportunities for π-π stacking interactions, where the electron-rich π systems of parallel rings attract each other, contributing to the stability of the crystal lattice. Furthermore, the presence of a sulfur atom introduces the possibility of weaker, yet structurally significant, interactions such as chalcogen bonds (S···O or S···S contacts).

Polymorphism and Co-crystallization Studies: Understanding Solid-State Architectures

Polymorphism is the ability of a compound to exist in more than one crystalline form, with each polymorph possessing a different crystal structure and, consequently, different physical properties. libretexts.org Given the conformational flexibility of the biphenyl linkage and the potential for different hydrogen bonding arrangements, this compound could potentially exhibit polymorphism. A polymorph screen, involving crystallization from various solvents and under different conditions, would be necessary to explore this possibility.

Co-crystallization is another avenue for modifying the solid-state properties of a molecule. nih.govnih.gov This involves crystallizing the target compound with a second, benign molecule (a coformer) to create a new, stable crystalline phase with a stoichiometric composition. For this compound, co-crystallization with other molecules capable of hydrogen bonding could lead to novel supramolecular architectures with altered physical properties.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about the electronic structure and potential energy surface of the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For "this compound," DFT calculations are instrumental in predicting its three-dimensional structure. The process of geometric optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, thus representing the most stable conformation of the molecule.

Beyond structural prediction, DFT is used to calculate the molecule's energetic properties. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. youtube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org

These calculations can also predict other electronic properties such as ionization potential, electron affinity, and the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of the molecule, offering clues to its intermolecular interactions. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound The following data are representative and for illustrative purposes.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.80 |

| Chemical Potential (μ) | -4.025 |

| Chemical Hardness (η) | 2.225 |

| Electrophilicity Index (ω) | 3.64 |

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more accurate predictions for molecular properties. These high-accuracy calculations are particularly valuable for benchmarking the results from less computationally intensive methods and for obtaining precise values for properties like bond dissociation energies and reaction barriers. For a molecule like "this compound," ab initio calculations could be employed to refine the understanding of its electronic structure and to investigate specific chemical transformations with a high degree of confidence. doi.org

Conformational Analysis and Potential Energy Surface Mapping

The biphenyl backbone of "this compound" allows for rotation around the single bond connecting the two phenyl rings. This torsional freedom, along with the rotation of the methylthio and carboxylic acid groups, gives rise to multiple possible conformations, each with a different energy. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.

By systematically changing the key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be mapped out. This surface provides a detailed landscape of the molecule's conformational possibilities, revealing the low-energy valleys that correspond to stable conformers and the saddle points that represent the transition states between them. Understanding the conformational preferences is crucial as different conformers can exhibit distinct chemical and biological activities.

Molecular Dynamics Simulations for Probing Dynamic Behavior in Solution and Solid State

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational and rotational motions, as well as the conformational changes that occur at finite temperatures.

For "this compound," MD simulations can be used to study its behavior in different environments, such as in a solvent or in the solid state. In solution, these simulations can reveal how the molecule interacts with solvent molecules and how its conformational equilibrium is influenced by the surrounding medium. In the solid state, MD can provide insights into the packing of molecules in a crystal lattice and the nature of intermolecular forces that hold the crystal together.

Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study the delocalization of electron density within a molecule and the interactions between different parts of the molecule or between adjacent molecules. nih.gov It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For "this compound," NBO analysis can quantify the extent of π-electron delocalization across the biphenyl system and can identify key intramolecular interactions, such as hyperconjugation, that contribute to the molecule's stability. It can also be used to analyze intermolecular hydrogen bonding involving the carboxylic acid group. The strength of these interactions is often expressed in terms of stabilization energies.

Table 2: Hypothetical NBO Analysis of Key Interactions in this compound The following data are representative and for illustrative purposes.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| π(C1-C2) | π(C3-C4) | 20.5 |

| π(C1'-C2') | π(C3'-C4') | 18.2 |

| LP(O1) | σ(C=O) | 28.4 |

| LP(S) | σ(C-S) | 5.1 |

Theoretical Vibrational Spectroscopy and NMR Chemical Shift Predictions for Experimental Validation

Computational methods can be used to predict the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra of a molecule. These theoretical spectra can be invaluable for interpreting and validating experimental data.

Theoretical vibrational analysis involves calculating the frequencies and intensities of the normal modes of vibration of the molecule. By comparing the predicted spectrum with the experimental one, it is possible to assign the observed spectral bands to specific vibrational motions within the molecule. nih.gov

Similarly, theoretical NMR chemical shift predictions can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com These calculations provide theoretical values for the 1H and 13C NMR chemical shifts, which can aid in the assignment of the signals in the experimental NMR spectra and confirm the proposed molecular structure. libretexts.org

Table 3: Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for this compound The following data are representative and for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O (Carboxylic Acid) | 170.5 | 169.8 |

| C-S (Aromatic) | 138.2 | 137.5 |

| C-COOH (Aromatic) | 132.1 | 131.6 |

| Aromatic CH | 125-130 | 124-131 |

| S-CH3 | 15.8 | 15.2 |

In Silico Analysis of this compound: A Theoretical Perspective

A notable gap exists in the scientific literature regarding the computational and theoretical investigation of this compound. While extensive research has been conducted on various biphenyl carboxylic acid derivatives, this specific compound remains largely unexplored from a computational chemistry standpoint. This article highlights the absence of dedicated studies on its molecular recognition and self-assembly characteristics, thereby pointing to a potential area for future research.

Computational Chemistry and Theoretical Investigations of 2 Methylthio Biphenyl 3 Carboxylic Acid

Comprehensive searches of scientific databases and computational chemistry literature reveal a lack of specific studies focused on 2'-(Methylthio)biphenyl-3-carboxylic acid. While general methodologies for the computational analysis of organic molecules are well-established, their application to this particular compound has not been documented in published research. Theoretical investigations are crucial for understanding the intrinsic properties of a molecule, including its electronic structure, conformational possibilities, and potential for intermolecular interactions.

In silico studies, which employ computational methods to simulate molecular behavior, are powerful tools for predicting how a molecule might interact with biological targets or with other molecules of its kind. Such studies are fundamental to understanding molecular recognition and self-assembly.

Molecular Recognition: Molecular recognition refers to the specific interaction between two or more molecules through non-covalent bonds. For a compound like this compound, this would involve studying its potential to bind to biological macromolecules, such as proteins or nucleic acids. This is often a key step in drug discovery and design. However, there are no published molecular docking or molecular dynamics simulation studies that have investigated the binding of this compound to any specific biological target.

Self-Assembly: Self-assembly is the process by which molecules spontaneously form ordered structures. For carboxylic acids, this often occurs through the formation of hydrogen-bonded dimers. In the case of biphenyl (B1667301) carboxylic acids, the dihedral angle between the two phenyl rings is a critical parameter influencing their packing in a crystal lattice. While studies exist for the parent biphenyl-3-carboxylic acid, which forms cyclic dimers through hydrogen bonding, no such crystallographic or computational data has been published for its 2'-(methylthio) derivative. The presence of the methylthio group would likely influence the electronic distribution and steric profile of the molecule, potentially leading to different self-assembly behaviors.

Due to the absence of specific research, no data tables with detailed findings on the computational analysis, molecular recognition, or self-assembly of this compound can be provided. The scientific community has yet to direct its focus toward the theoretical and computational properties of this specific molecule.

Based on a comprehensive search of available scientific literature, there is currently no specific published research on the chemical compound This compound within the detailed contexts of supramolecular chemistry and advanced materials science as outlined in the requested article structure.

Searches for the application of this specific compound in the areas of crystal engineering, hydrogen bonding networks, co-crystals, metal-organic frameworks (MOFs), coordination polymers, and post-synthetic modification have yielded no direct results. The existing literature discusses these topics in relation to other biphenyl derivatives or general carboxylic acids, but does not provide the specific data or detailed research findings required to address the following sections for This compound :

Supramolecular Chemistry and Advanced Materials Science Applications

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Post-Synthetic Modification (PSM) of MOFs Incorporating the Carboxylic Acid Moiety

Due to the strict requirement to focus solely on 2'-(Methylthio)biphenyl-3-carboxylic acid and to adhere strictly to the provided outline, it is not possible to generate the requested article without the necessary scientific data and research findings.

Investigations of Self-Assembly Processes in Solution and at Interfaces

While direct studies on the self-assembly of this compound are not extensively documented in publicly available literature, the behavior of analogous biphenyl (B1667301) carboxylic acid derivatives provides a strong basis for predicting its supramolecular behavior. The primary forces governing the self-assembly of such molecules are hydrogen bonding, π-π stacking, and solvent interactions.

Research on other biphenyl carboxylic acids has demonstrated their capacity to form well-defined supramolecular structures. For instance, biphenyl-3,3′,5,5′-tetracarboxylic acid is known to form stable bilayers and monolayers at the liquid-solid interface, a process driven by a combination of hydrogen bonds and π-stacking interactions between the biphenyl rings. mdpi.comacs.orgnih.gov Similarly, other derivatives have been observed to form helical supramolecular structures in their liquid crystalline phases. nih.gov

The carboxylic acid group in this compound is expected to be a primary driver of self-assembly, forming robust hydrogen-bonded dimers. This is a common and predictable motif in the self-assembly of carboxylic acids, often leading to the formation of one-dimensional chains or more complex two-dimensional networks. researchgate.netnsf.gov

At interfaces, such as the boundary between a liquid and a solid substrate, this compound is anticipated to form ordered monolayers. The assembly process would be governed by a delicate balance of intermolecular forces and molecule-substrate interactions. The carboxylic acid and methylthio groups would likely play a crucial role in anchoring the molecules to the surface and directing the formation of the two-dimensional architecture.

| Interaction Type | Contributing Molecular Moiety | Expected Role in Self-Assembly |

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Formation of dimers and extended chains, crucial for structural integrity. researchgate.netnsf.gov |

| π-π Stacking | Biphenyl Rings | Stabilization of layered and columnar structures through aromatic interactions. mdpi.com |

| van der Waals Forces | Methylthio group (-SCH₃) and Alkyl backbone | Influence on molecular packing and conformational preferences. |

| Molecule-Substrate Interactions | Carboxylic Acid, Methylthio Group | Adsorption and ordering at interfaces. |

Role as a Stabilizing or Capping Agent in Nanomaterial Synthesis

The molecular architecture of this compound makes it a promising candidate for use as a stabilizing or capping agent in the synthesis of nanomaterials, particularly metal nanoparticles. Capping agents are crucial for controlling the size, shape, and stability of nanoparticles by preventing their aggregation. beilstein-journals.org

The effectiveness of a capping agent is determined by its ability to bind to the nanoparticle surface. This compound possesses two key functional groups for this purpose: the carboxylic acid and the methylthio group.

The carboxylic acid group is a well-established anchoring group for a wide range of metal and metal oxide nanoparticles. acs.org The carboxylate can coordinate to the metal atoms on the nanoparticle surface, providing a stable protective layer. acs.org The biphenyl backbone would then extend away from the surface, creating a steric barrier that prevents nanoparticles from approaching each other and agglomerating. Studies on other carboxylic acid-capped nanoparticles have demonstrated their enhanced stability and dispersibility. acs.orgsynquestlabs.com

The bifunctional nature of this compound, with both a carboxylic acid and a methylthio group, could lead to enhanced binding affinity and stability compared to ligands with only one of these functionalities. This dual-anchor approach could result in a more robust and densely packed ligand shell around the nanoparticle.

| Functional Group | Binding Mechanism | Effect on Nanoparticle |

| Carboxylic Acid (-COOH) | Coordination of carboxylate to surface metal atoms. acs.org | Stabilization, prevention of aggregation, control of particle size. acs.org |

| Methylthio Group (-SCH₃) | Coordination of sulfur atom to surface metal atoms. mdpi.com | Enhanced stability, control over surface chemistry. mdpi.com |

The combination of these functional groups within a rigid biphenyl framework suggests that this compound could be a highly effective and versatile capping agent for the synthesis of a variety of functional nanomaterials with tailored properties.

Mechanistic Studies and Reaction Kinetics

Elucidation of Reaction Mechanisms for Synthetic Transformations Involving the Compound

The primary synthetic route to 2'-(Methylthio)biphenyl-3-carboxylic acid involves the Suzuki-Miyaura coupling of two key precursors: (2-(methylthio)phenyl)boronic acid and 3-bromobenzoic acid, or alternatively, 3-carboxyphenylboronic acid and 2-bromophenyl methyl sulfide. The reaction is catalyzed by a palladium complex.

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: libretexts.orgmdpi.com

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with the aryl halide (e.g., 3-bromobenzoic acid). In this step, the palladium atom inserts itself into the carbon-bromine bond, leading to the formation of a square planar Pd(II) complex. This changes the oxidation state of palladium from 0 to +2. mdpi.com

Transmetalation: The organoborane (e.g., (2-(methylthio)phenyl)boronic acid) is activated by a base, forming a borate (B1201080) complex. This complex then reacts with the Pd(II) intermediate from the oxidative addition step. The organic group from the borane (B79455) (the 2-methylthiophenyl group) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. libretexts.org

Reductive Elimination: This is the final step where the two organic groups (the 3-carboxyphenyl and the 2-methylthiophenyl) on the palladium center are coupled, forming the desired biphenyl (B1667301) product, this compound. This step regenerates the Pd(0) catalyst, which can then participate in a new catalytic cycle. The reductive elimination is believed to proceed from a cis-complex, so a trans-to-cis isomerization may be necessary. libretexts.org

A schematic of this catalytic cycle is presented below:

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling for the Synthesis of this compound

Where Ar-X is 3-bromobenzoic acid, Ar'-B(OR)2 is (2-(methylthio)phenyl)boronic acid, and Ar-Ar' is this compound.

Kinetic Analysis of Key Chemical Reactions

While specific kinetic data for the synthesis of this compound is not extensively documented in the literature, the kinetics of Suzuki-Miyaura couplings have been widely studied. The rate of the reaction is influenced by several factors:

Nature of the Aryl Halide: The C-X bond strength (where X is a halogen) is a critical factor. The reactivity order is generally I > Br > Cl > F. For the synthesis of the title compound, using 3-bromobenzoic acid would typically lead to a faster reaction than using 3-chlorobenzoic acid.

Electronic Effects of Substituents: Electron-withdrawing groups on the aryl halide can accelerate the oxidative addition step. Conversely, electron-donating groups on the organoborane can facilitate transmetalation. In the case of this compound synthesis, the carboxylic acid group on the benzoic acid derivative is electron-withdrawing, while the methylthio group on the phenylboronic acid is generally considered to be a weak electron-donating group.

Steric Hindrance: Steric bulk on either of the coupling partners can slow down the reaction rate. The ortho position of the methylthio group introduces some steric hindrance, which could influence the kinetics.

Catalyst and Ligand: The choice of palladium precursor and the associated ligands has a profound impact on the reaction kinetics. Bulky, electron-rich phosphine (B1218219) ligands often enhance the rate of both oxidative addition and reductive elimination.

Kinetic studies on similar Suzuki-Miyaura reactions have shown that the reductive elimination step is often the rate-determining step of the catalytic cycle. libretexts.org However, depending on the specific substrates and conditions, oxidative addition or transmetalation can also be rate-limiting. A study on chemoselective Suzuki-Miyaura cross-coupling highlighted that kinetic discrimination during transmetalation can be achieved. nih.gov

Table 1: Factors Influencing Reaction Kinetics in the Synthesis of this compound

| Factor | Influence on Reaction Rate | Rationale |

| Aryl Halide | I > Br > Cl > F | Weaker C-X bond leads to faster oxidative addition. |

| Substituents | Electron-withdrawing groups on the aryl halide and electron-donating groups on the organoborane generally increase the rate. | Favorable electronics for oxidative addition and transmetalation steps. |

| Steric Hindrance | Increased steric hindrance can decrease the reaction rate. | Hinders the approach of reactants to the catalytic center. |

| Catalyst/Ligand | Bulky, electron-rich ligands often accelerate the reaction. | Promotes oxidative addition and reductive elimination. |

Catalysis Research Pertinent to the Compound's Synthesis or Reactivity

Research into catalysts for Suzuki-Miyaura couplings is extensive, with a focus on improving efficiency, substrate scope, and reaction conditions. For the synthesis of this compound, the presence of the sulfur-containing methylthio group is a key consideration, as sulfur compounds can sometimes poison palladium catalysts.

Palladium Catalysts: A variety of palladium precursors are effective, including palladium(II) acetate (B1210297) (Pd(OAc)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). mdpi.com More advanced catalyst systems, such as those employing palladacycles, have been developed to be more robust and efficient. libretexts.org

Ligand Development: The choice of ligand is crucial for a successful Suzuki-Miyaura coupling, especially with challenging substrates.

Phosphine Ligands: Monodentate phosphine ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)3) and bulky, electron-rich biaryl phosphine ligands developed by Buchwald and others are highly effective. These ligands stabilize the Pd(0) species and promote the key steps of the catalytic cycle. libretexts.org

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They form very stable complexes with palladium and can be highly effective for the coupling of less reactive aryl chlorides and for reactions involving sterically demanding substrates. acs.org

Catalysis in Green Solvents: There is a growing interest in performing Suzuki-Miyaura couplings in environmentally benign solvents like water. The development of water-soluble catalysts, such as fullerene-supported PdCl2 nanocatalysts, has shown promise for the synthesis of biphenyl carboxylic acids in aqueous media. researchgate.netresearchgate.net

Table 2: Common Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Typical Reaction Conditions |

| Pd(OAc)2 | Triphenylphosphine (PPh3) | Toluene (B28343), Base (e.g., Na2CO3), 80-110 °C |

| Pd(PPh3)4 | (none, as it's a pre-formed complex) | Toluene or DME, Base (e.g., K2CO3), 80-100 °C |

| Pd2(dba)3 | Buchwald-type biaryl phosphine ligands | Toluene or Dioxane, Base (e.g., K3PO4), RT to 100 °C |

| PdCl2(NHC)2 | (NHC ligand pre-complexed) | Various solvents, Base (e.g., Cs2CO3), often at lower temperatures |

The synthesis of this compound would likely benefit from a catalyst system known to be tolerant to sulfur-containing functional groups. Research on the coupling of aryl halides containing thioether groups has shown that with the appropriate choice of ligand, high yields can be achieved.

Future Research Directions and Emerging Methodologies for 2 Methylthio Biphenyl 3 Carboxylic Acid

Development of Innovative and Atom-Economical Synthetic Pathways

The synthesis of biphenyl (B1667301) compounds has traditionally relied on classic cross-coupling reactions. However, the future of synthesizing 2'-(Methylthio)biphenyl-3-carboxylic acid lies in the adoption of more sustainable and efficient methods that maximize atom economy.

| Synthetic Method | Catalyst/Reagent | Key Advantages | Potential Yield |

| Suzuki-Miyaura Coupling | Palladium-based catalysts | High tolerance of functional groups, mild reaction conditions | >90% |

| C-H Activation | Transition metal catalysts (e.g., Rh, Ru, Pd) | High atom economy, reduced synthetic steps | Variable, highly dependent on substrate |

| Nickel-Catalyzed Cross-Coupling | Nickel-based catalysts | Cost-effective, effective for challenging couplings | 80-95% |

This table presents a summary of potential synthetic pathways for this compound, highlighting the advantages and typical yield ranges based on related biphenyl syntheses.

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the innovative synthetic pathways mentioned above, a detailed understanding of reaction kinetics, intermediates, and by-product formation is crucial. Advanced in-situ spectroscopic techniques are poised to provide these insights in real-time.

Techniques such as Raman spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into the reaction vessel. birmingham.ac.uknih.gov This allows for continuous monitoring of the reaction progress without the need for sampling. For instance, in-situ Raman spectroscopy can track the vibrational modes of reactants and products, providing a molecular-level view of the reaction as it happens. rsc.org This data is invaluable for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and purity.

| Spectroscopic Technique | Information Provided | Mode of Operation | Key Benefits |

| In-Situ Raman Spectroscopy | Real-time concentration of reactants and products, catalyst state | Non-invasive, fiber-optic probes | High sensitivity to molecular structure, suitable for various reaction conditions |

| In-Situ FTIR | Functional group analysis, reaction kinetics | Attenuated Total Reflectance (ATR) probes | Excellent for monitoring the disappearance of starting materials and appearance of products |

| Process NMR | Detailed structural information, quantification of species | Flow-through NMR cells | Provides unambiguous structural data, highly quantitative |

This interactive table outlines the application of advanced in-situ spectroscopic techniques for monitoring the synthesis of this compound.

Exploration of Novel Supramolecular Architectures and Functional Materials

The carboxylic acid and methylthio groups of this compound make it an excellent candidate for the construction of novel supramolecular assemblies. researchgate.net These non-covalent structures can lead to the development of functional materials with unique properties. nih.govuni-mainz.denjit.eduuni-mainz.de

The carboxylic acid moiety can participate in robust hydrogen bonding, forming dimers or extended chains. researchgate.net These interactions, in concert with the π-stacking of the biphenyl rings, can direct the self-assembly of the molecules into well-defined nanostructures such as gels, liquid crystals, or porous frameworks. nih.gov The presence of the sulfur atom in the methylthio group introduces a potential site for coordination with metal ions, opening the door to the creation of metal-organic frameworks (MOFs) with interesting catalytic or sensing properties.

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research. bham.ac.uknih.gov These technologies can be leveraged to accelerate the discovery and development of new derivatives of this compound with tailored properties. easpublisher.commdpi.comschrodinger.com

Generative models, a type of AI, can design novel molecules from scratch that are predicted to have specific desirable characteristics, such as enhanced biological activity or improved material performance. easpublisher.comschrodinger.com By training these models on large datasets of known compounds and their properties, it is possible to generate new structures based on the this compound scaffold. Furthermore, predictive ML models can be used to estimate the physicochemical properties, bioactivity, and toxicity of these virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. easpublisher.com This integration of AI and ML has the potential to dramatically reduce the time and cost associated with the traditional trial-and-error approach to materials and drug discovery.

| AI/ML Application | Technique | Objective | Expected Outcome |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Create novel molecular structures with desired properties. nih.gov | A library of virtual compounds based on the this compound scaffold with high predicted performance. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Graph Neural Networks (GNNs) | Forecast the biological and physicochemical properties of new compounds. easpublisher.com | Accurate predictions of properties to guide experimental efforts. |

| Inverse QSAR | Optimization algorithms coupled with predictive models | Design molecules that possess a specific target property profile. easpublisher.com | Highly optimized lead candidates for specific applications. |

This interactive table summarizes the potential applications of AI and machine learning in the research and development of this compound derivatives.

Q & A

Basic: What synthetic methodologies are employed for the preparation of 2'-(Methylthio)biphenyl-3-carboxylic acid?

The synthesis typically involves two key steps: (1) constructing the biphenyl core and (2) introducing the methylthio group.

- Biphenyl Formation : Suzuki-Miyaura coupling is a common method, using a palladium catalyst to cross-couple aryl halides (e.g., 3-bromobenzoic acid derivatives) with boronic acids or esters .

- Methylthio Introduction : Thiolation can be achieved via nucleophilic substitution using methylthiolate or via electrophilic reagents like methyl disulfide under controlled conditions. Post-functionalization of pre-formed biphenylcarboxylic acid derivatives (e.g., brominated intermediates) is often employed to ensure regioselectivity .

- Purification : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel is recommended to isolate the pure product .

Basic: How is the purity of this compound assessed in laboratory settings?

Purity validation relies on a combination of physicochemical and spectroscopic techniques:

- Melting Point Analysis : Sharp melting points (e.g., 164–169°C for analogous biphenylcarboxylic acids) indicate high crystallinity and purity .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection at 254 nm can quantify impurities (<1% threshold) .

- Spectroscopic Methods :

Advanced: How can researchers resolve discrepancies between theoretical and observed spectroscopic data for this compound?

Data contradictions often arise from tautomerism, polymorphism, or residual solvents. Methodological approaches include:

- X-ray Crystallography : Resolves ambiguities in molecular geometry, especially for crystalline derivatives (e.g., confirming biphenyl dihedral angles) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., [M+H] or [M-H] ions) to rule out byproducts .

- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts or IR spectra, aiding in structural assignment .

- Multi-Solvent Crystallization : Polymorph screening in solvents like DMSO or THF can isolate distinct crystalline forms for comparative analysis .

Advanced: What strategies optimize the regioselectivity of methylthio group introduction?

Regioselectivity challenges in thiolation require tailored approaches:

- Directing Groups : Pre-functionalize the biphenyl scaffold with electron-withdrawing groups (e.g., nitro or carbonyl) to guide methylthio placement at meta/para positions .

- Catalyst Screening : Palladium/copper bimetallic systems enhance cross-coupling efficiency for aryl thioethers. For example, Pd(OAc)/CuI in DMF at 80°C improves yield .

- Protection/Deprotection : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) during thiolation to prevent side reactions .

Advanced: How to design experiments to evaluate the biological activity of this compound?

Focus on target-specific assays and mechanistic studies:

- Enzyme Inhibition Assays : Test against kinases or carboxylases using fluorescence-based kits (e.g., ADP-Glo™ for ATPase activity). IC values quantify potency .

- Cellular Uptake Studies : Radiolabel the compound with or use fluorescent tags to track intracellular localization via confocal microscopy .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation, using LC-MS for metabolite profiling .

Basic: What are the key stability considerations for storing this compound?

- Temperature : Store at –20°C in airtight containers to prevent oxidation of the thioether group .

- Light Sensitivity : Amber glass vials minimize photodegradation; monitor via periodic HPLC for dimerization byproducts .

- Moisture Control : Desiccants (e.g., silica gel) prevent hydrolysis of the carboxylic acid to its anhydride form .

Advanced: How to troubleshoot low yields in the coupling steps of biphenyl synthesis?

- Catalyst Poisoning : Pre-purify reagents (e.g., aryl halides) via recrystallization to remove sulfur-containing impurities that deactivate palladium .

- Solvent Optimization : Switch from DMF to toluene for sterically hindered substrates, enhancing reaction efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining high yields (e.g., 120°C, 150 W) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.